![molecular formula C25H24FN5O2 B2829920 5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921513-70-4](/img/structure/B2829920.png)

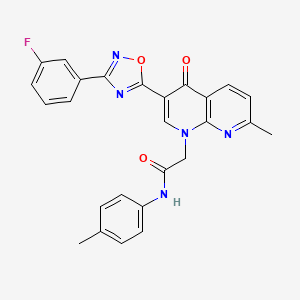

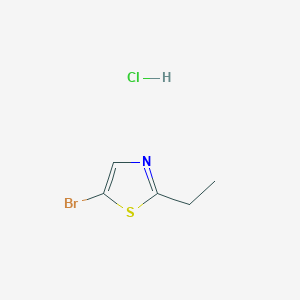

5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the pyrazolopyridine core could potentially be formed through a cyclization reaction .Chemical Reactions Analysis

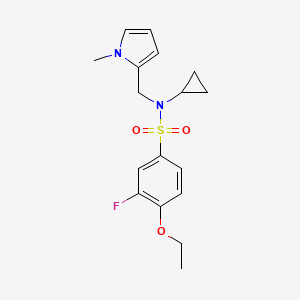

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the piperazine ring might be involved in substitution reactions .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antituberculosis Activity

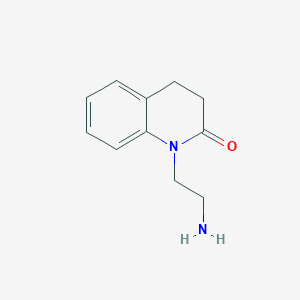

- Mycobacterium Tuberculosis Inhibition : A study by Jeankumar et al. (2013) explored ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, demonstrating promising antituberculosis activity.

- Novel Antimicrobial Agents : In research by Mabkhot et al. (2016), new pyrazole, pyridine, and triazine derivatives incorporating a thiophene moiety were synthesized and showed potent antimicrobial activity, particularly against Aspergillus fumigates.

Anticancer and Antitumor Applications

- Antitumor Activity : A study by Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, showing significant cytotoxicity against tumor cells, including human carcinoma, in vitro and in vivo.

Serotonin Receptor Antagonism

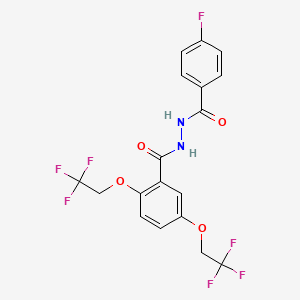

- Serotonin 5-HT2 Antagonist : Watanabe et al. (1992) Watanabe et al. (1992) synthesized compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, showing potent 5-HT2 antagonist activity, potentially useful for neurological and psychiatric disorders.

Radiolabeled Antagonists for PET

- PET Imaging : Research by Plenevaux et al. (2000) involved the development of [(18)F]p-MPPF, a radiolabeled antagonist for studying serotonin 5-HT(1A) receptors using positron emission tomography (PET).

Central Nervous System Applications

- Central Dopamine and Serotonin Antagonism : Perregaard et al. (1992) Perregaard et al. (1992) synthesized a series of compounds exhibiting central dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential use in neuropsychiatric disorders.

Eigenschaften

IUPAC Name |

5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)20-6-4-3-5-7-20)24(32)30-14-12-29(13-15-30)19-10-8-18(26)9-11-19/h3-11,16-17H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQANYSYPFPSECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2829838.png)

![6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2829842.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide](/img/structure/B2829851.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2829852.png)

![(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829859.png)